2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products, pharmaceutical agents, and materials science applications .
Preparation Methods
The synthesis of 2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate typically involves cyclization reactions to form the benzopyran ring. One common method includes the use of cyclization reactions involving appropriate precursors under specific conditions . Industrial production methods may involve large-scale cyclization reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate can be compared with other similar compounds such as 2H-chromenes and 4H-chromenes. These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-oxoethyl 2H-benzo[h]chromene-4-carboxylate |
InChI |
InChI=1S/C16H12O4/c17-8-10-20-16(18)14-7-9-19-15-12-4-2-1-3-11(12)5-6-13(14)15/h1-8H,9-10H2 |
InChI Key |
IVHCCCYQUDZEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C3=CC=CC=C3C=C2)C(=O)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.